N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a chlorobenzyl group, and a sulfanyl linkage, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylamine and 4-chlorobenzyl chloride.
Formation of Intermediate: The 2-bromophenylamine reacts with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate then undergoes a nucleophilic substitution reaction with 4-chlorobenzyl mercaptan to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying its effects on biological systems, including enzyme inhibition or activation.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide
- N-(2-chlorophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide
- N-(2-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]acetamide
Uniqueness
N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLVTBXEFAEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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